molecular formula C10H11NO2S B11986262 N-(4-Mercaptophenyl)-3-oxobutanamide

N-(4-Mercaptophenyl)-3-oxobutanamide

Cat. No.: B11986262
M. Wt: 209.27 g/mol
InChI Key: HTQZEEDISOMEAC-UHFFFAOYSA-N
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Description

N-(4-Mercaptophenyl)-3-oxobutanamide: is an organic compound characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Mercaptophenyl)-3-oxobutanamide typically involves the reaction of 4-mercaptophenylamine with 3-oxobutanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the mercapto group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Mercaptophenyl)-3-oxobutanamide can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Mercaptophenyl)-3-oxobutanamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of mercapto groups with biological molecules. It is also used in the development of biosensors and other diagnostic tools.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-Mercaptophenyl)-3-oxobutanamide involves the interaction of its mercapto group with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

    4-Mercaptophenylboronic Acid: Similar in structure but contains a boronic acid group instead of an oxobutanamide moiety.

    4-Mercaptophenol: Contains a hydroxyl group instead of an oxobutanamide moiety.

    4-Mercaptobenzoic Acid: Contains a carboxylic acid group instead of an oxobutanamide moiety.

Uniqueness: N-(4-Mercaptophenyl)-3-oxobutanamide is unique due to the presence of both a mercapto group and an oxobutanamide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-oxo-N-(4-sulfanylphenyl)butanamide

InChI

InChI=1S/C10H11NO2S/c1-7(12)6-10(13)11-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H,11,13)

InChI Key

HTQZEEDISOMEAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S

Origin of Product

United States

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